

Application Note: Quantification of Ethyl Glucuronide in Hair using LC-MS/MS

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Compound of Interest		
Compound Name:	Ethyl glucuronide	
Cat. No.:	B018578	Get Quote

Introduction

Ethyl glucuronide (EtG) is a minor, non-oxidative metabolite of ethanol that has emerged as a highly reliable and specific biomarker for assessing long-term alcohol consumption.[1] Incorporated into hair, EtG provides a wide detection window, typically reflecting alcohol use over the previous months, depending on the length of the hair sample.[2][3] The Society of Hair Testing (SoHT) has established consensus guidelines for the interpretation of EtG concentrations, stating that a level below 5 pg/mg is consistent with abstinence, while a concentration exceeding 30 pg/mg is strongly suggestive of chronic excessive alcohol consumption.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of EtG in hair due to its high sensitivity and specificity.[4] This application note provides a detailed protocol for the extraction, cleanup, and quantification of EtG in human hair samples using LC-MS/MS.

Principle

The analytical procedure involves the collection of a hair sample, followed by a rigorous decontamination process to remove external contaminants. The hair is then pulverized to increase the surface area for efficient extraction. EtG is extracted from the keratin matrix using ultrasonication in water. The resulting extract is purified using solid-phase extraction (SPE) to minimize matrix effects. The cleaned extract is then analyzed by a triple quadrupole LC-MS/MS system operating in negative electrospray ionization (ESI) mode, using multiple reaction



monitoring (MRM) for selective and sensitive quantification. A deuterated internal standard (D₅-EtG) is used to ensure accuracy and precision.

Experimental Protocols

- 1. Materials and Reagents
- Standards: Ethyl glucuronide (EtG) and Ethyl glucuronide-D₅ (D₅-EtG) reference standards.
- Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Dichloromethane (ACS grade), Acetone (ACS grade), Formic acid (LC-MS grade).
- Water: Deionized water, 18 MΩ·cm or higher.
- SPE Cartridges: Aminopropyl-based solid-phase extraction columns.
- Equipment: Ball mill or grinder, ultrasonic bath, centrifuge, sample concentrator/evaporator.
- 2. Sample Preparation

A sufficient amount of hair, typically 50-150 mg, is required for the analysis. [5][6]

- 2.1. Decontamination: To eliminate external contamination, a multi-step washing procedure is essential.[7]
 - Wash the hair sample sequentially with dichloromethane, acetone, and water.
 - Each wash should be performed for 1-2 minutes with gentle agitation.
 - Dry the hair sample completely at room temperature after the final wash.
- 2.2. Pulverization:
 - Cut the decontaminated hair into small segments (~1-2 mm).
 - Pulverize the hair segments using a ball mill. This step significantly improves the extraction efficiency of EtG from the keratin matrix.[1]



• 2.3. Extraction:

- Weigh approximately 50 mg of the pulverized hair into a glass tube.
- Add the internal standard (D₅-EtG) solution.
- Add 1 mL of deionized water.
- Vortex the sample and place it in an ultrasonic bath at 50°C for 3 hours for extraction.[4][8]
- After ultrasonication, centrifuge the sample.
- 2.4. Solid-Phase Extraction (SPE) Cleanup:
 - Condition an aminopropyl SPE column with methanol followed by deionized water.
 - Load the supernatant from the centrifuged extract onto the SPE column.
 - Wash the column with a sequence of deionized water and methanol.
 - Elute EtG from the column using a solution of formic acid in methanol.
 - Evaporate the eluate to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis

The analysis is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

• 3.1. Liquid Chromatography (LC) Conditions:



Parameter	Condition
Column	Polar-endcapped Phenyl-Hexyl RP-phase or equivalent
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	Acetonitrile or Methanol
Flow Rate	0.3 - 0.5 mL/min
Injection Volume	2 - 10 μL
Column Temperature	40°C
Gradient	Optimized for separation of EtG and internal standard from matrix interferences

• 3.2. Mass Spectrometry (MS) Conditions:

Parameter	Condition
Ionization Mode	Negative Electrospray Ionization (ESI-)
Ion Source Temp.	500 - 700°C
Ion Spray Voltage	-4500 V
Detection Mode	Multiple Reaction Monitoring (MRM)

Data Presentation

Table 1: Multiple Reaction Monitoring (MRM) Transitions

The following precursor-to-product ion transitions are monitored for quantification and qualification.



Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
EtG (Quantifier)	221.1	75.0	Optimized
EtG (Qualifier)	221.1	85.1	Optimized
D₅-EtG (Internal Std.)	226.1	75.0	Optimized

Referenced from studies utilizing m/z 221 -> 75 for EtG and 226 -> 75 for D5-EtG.[4][8]

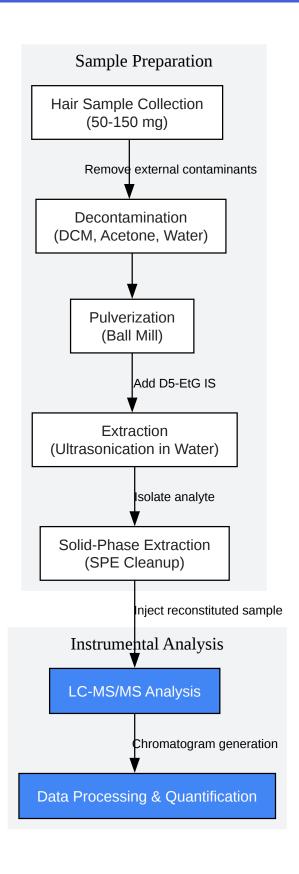
Table 2: Method Validation Summary

The method should be fully validated according to established guidelines. The following table summarizes typical performance characteristics.

Parameter	Result
Linearity Range	25 - 2,000 pg/mg[4][8]
Correlation Coefficient (r²)	> 0.997[4][8]
Limit of Detection (LOD)	51 pg/mg (at S/N 3:1)[4][8]
Limit of Quantitation (LOQ)	Typically between 3 - 50 pg/mg
Intra- & Inter-Day Precision (%RSD)	< 11.7%[4][8]
Accuracy (Mean Recovery)	~96%[4][8]

Visualizations





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Caption: Experimental workflow for EtG quantification in hair.





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Caption: Principle of triple quadrupole LC-MS/MS analysis.

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